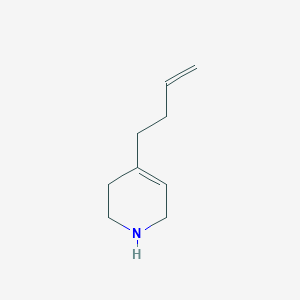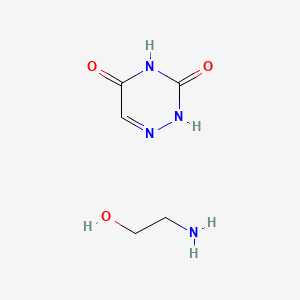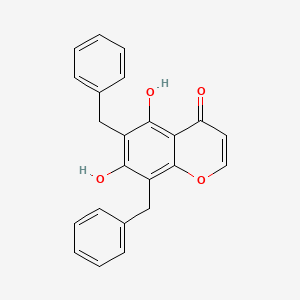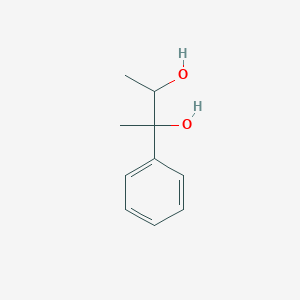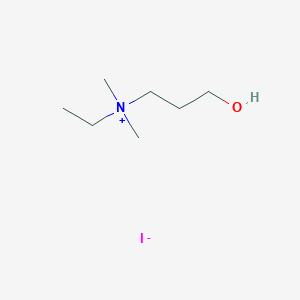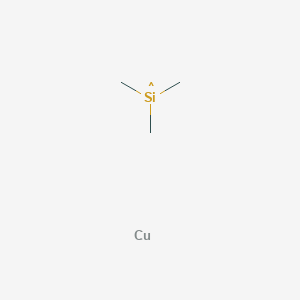
Copper--trimethylsilyl (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–trimethylsilyl (1/1) is a compound that combines copper and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper–trimethylsilyl (1/1) typically involves the reaction of copper salts with trimethylsilyl reagents. One common method is the reaction of copper(I) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of Copper–trimethylsilyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Copper–trimethylsilyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper–trimethylsilyl (1/1) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Copper–trimethylsilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organosilicon compounds.
科学的研究の応用
Chemistry
In chemistry, Copper–trimethylsilyl (1/1) is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation. Its unique properties make it an effective catalyst for promoting selective reactions.
Biology
In biological research, Copper–trimethylsilyl (1/1) is explored for its potential as an antimicrobial agent. Studies have shown that copper-based compounds can inhibit the growth of bacteria and fungi, making them useful in developing new antimicrobial treatments .
Medicine
In medicine, Copper–trimethylsilyl (1/1) is investigated for its potential therapeutic applications. Copper compounds have been studied for their role in treating diseases such as cancer and neurodegenerative disorders due to their ability to interact with biological molecules and modulate cellular processes .
Industry
In industry, Copper–trimethylsilyl (1/1) is used in the production of advanced materials, including polymers and composites. Its ability to act as a catalyst and its unique chemical properties make it valuable in manufacturing processes .
作用機序
The mechanism of action of Copper–trimethylsilyl (1/1) involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to interact with various substrates .
類似化合物との比較
Similar Compounds
Poly(1-trimethylsilyl-1-propyne): A polymer with similar trimethylsilyl groups, used in gas separation membranes.
Copper Nanoparticles: Copper-based materials with antimicrobial properties, used in various applications.
Uniqueness
Copper–trimethylsilyl (1/1) is unique due to its combination of copper and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industry.
特性
CAS番号 |
91899-54-6 |
|---|---|
分子式 |
C3H9CuSi |
分子量 |
136.73 g/mol |
InChI |
InChI=1S/C3H9Si.Cu/c1-4(2)3;/h1-3H3; |
InChIキー |
LEJJRFFBNLQENA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


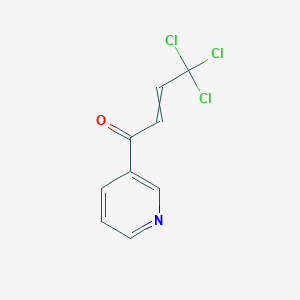
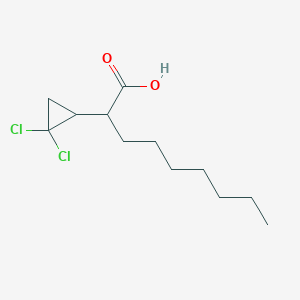
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
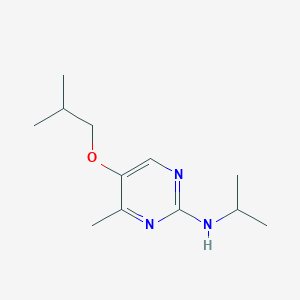
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
